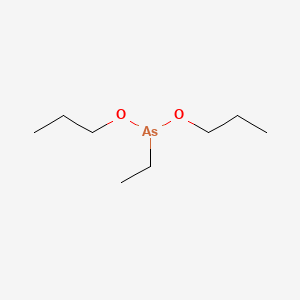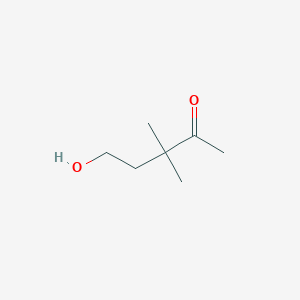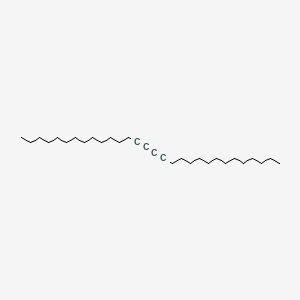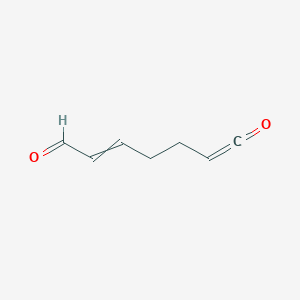
7-Oxohepta-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxohepta-2,6-dienal is an organic compound characterized by the presence of an aldehyde group and a conjugated diene system It is a heptadienal that is hepta-2,6-dienal substituted by an oxo group at position 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxohepta-2,6-dienal can be achieved through several methods. One common approach involves the oxidation of hepta-2,6-dienal using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the oxo group at position 7.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be employed to facilitate the oxidation process, and the reaction can be monitored using techniques like gas chromatography to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxohepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Heptanoic acid derivatives.
Reduction: 7-Hydroxyhepta-2,6-dienal.
Substitution: Various substituted heptadienals depending on the nucleophile used.
Scientific Research Applications
7-Oxohepta-2,6-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Oxohepta-2,6-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The conjugated diene system allows the compound to participate in electron transfer reactions, which can impact cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-oxohepta-2,4-dienal: A heptadienal with a methyl group at position 2 and an oxo group at position 6.
3,7-Dimethylocta-2,6-dienal: A related compound with additional methyl groups.
Uniqueness
7-Oxohepta-2,6-dienal is unique due to its specific substitution pattern and the presence of both an aldehyde group and a conjugated diene system
Properties
CAS No. |
66688-18-4 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
InChI |
InChI=1S/C7H8O2/c8-6-4-2-1-3-5-7-9/h2,4-6H,1,3H2 |
InChI Key |
GNXRFFRIFSDSHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=C=O)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
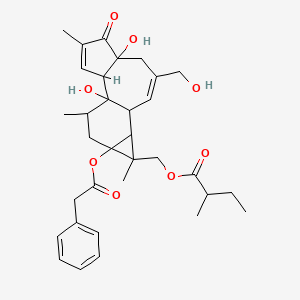
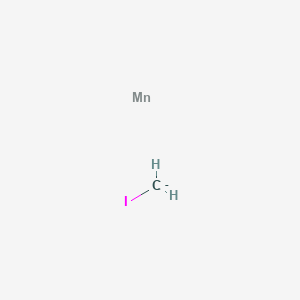
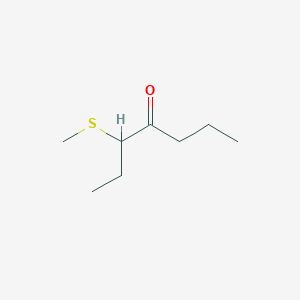
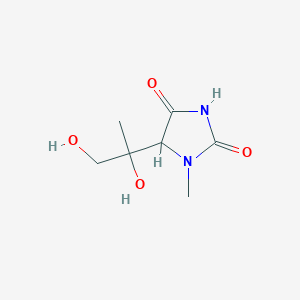
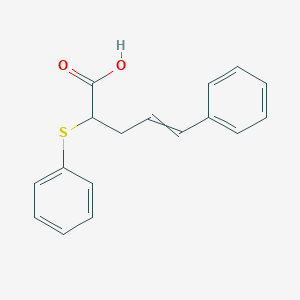
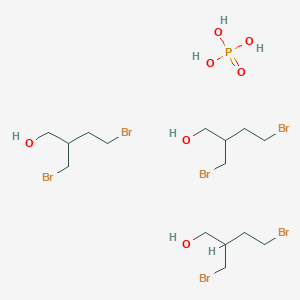
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
